1-Bromo-4-tert-butylcyclohex-1-ene
Description
1-Bromo-4-tert-butylcyclohex-1-ene (CAS: 23525-05-5) is a brominated cyclohexene derivative featuring a tert-butyl substituent at the 4-position and a bromine atom at the 1-position of the cyclohexene ring. Its structure combines steric bulk from the tert-butyl group with the electrophilic reactivity of the bromine atom, making it a valuable intermediate in organic synthesis. The tert-butyl group enhances steric hindrance, influencing regioselectivity and stability in reactions, while the bromine serves as a versatile leaving group or cross-coupling partner in transition-metal-catalyzed processes .
Properties
IUPAC Name |
1-bromo-4-tert-butylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-10(2,3)8-4-6-9(11)7-5-8/h6,8H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWFCRMSUIJAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466904 | |
| Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23525-05-5 | |
| Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination via Triflate Intermediate
This method involves the conversion of 4-tert-butylcyclohex-1-ene to its triflate derivative, followed by nucleophilic substitution with lithium bromide under catalytic conditions.
- The ruthenium catalyst [Cp*Ru(CH3CN)3]OTf facilitates the substitution reaction efficiently at room temperature.
- The reaction is conducted under an inert atmosphere to prevent side reactions.
- The process yields the target compound with high purity and excellent yield (97%).
Halogenative Deoxygenation of Ketone-Derived 1,3-Benzodioxoles
An alternative approach involves the synthesis of vinyl bromides by cleavage of 1,3-benzodioxoles derived from ketones using boron tribromide.
- This method is more general for vinyl bromide synthesis but can be adapted for the tert-butyl substituted cyclohexene.
- Reaction time and conditions are critical to avoid formation of gem-dibromides or complex mixtures.
- The method is less direct but useful when starting from ketone precursors.
Reaction Mechanism Insights and Kinetic Considerations
- The substitution of the triflate by bromide ion proceeds via a nucleophilic displacement facilitated by the ruthenium catalyst, which likely stabilizes the intermediate and lowers activation energy.
- The reaction rate is rapid at room temperature, with a short reaction time (~10 minutes).
- The bulky tert-butyl group at the 4-position influences the stereochemistry and regioselectivity, favoring substitution at the 1-position without affecting the double bond.
- In elimination studies of related compounds, the antiperiplanar arrangement of leaving groups and β-hydrogens is crucial; however, in this synthesis, elimination is minimized by reaction conditions and choice of reagents.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Triflate substitution | 4-tert-butyl-1-cyclohexen-1-yl triflate | [Cp*Ru(CH3CN)3]OTf, LiBr, inert atmosphere, 25°C, 10 min | 97 | High yield, mild conditions | Requires triflate intermediate |
| Halogenative deoxygenation | Ketone-derived 1,3-benzodioxole | Boron tribromide, controlled reaction time | Moderate to good | Versatile for vinyl bromides | Longer reaction, side products |
Research Findings and Practical Notes
- The triflate substitution method is the most efficient and widely cited for preparing this compound with high purity and yield.
- The ruthenium catalyst system is critical for the reaction efficiency and selectivity.
- The reaction is sensitive to moisture and oxygen; hence, inert atmosphere conditions are recommended.
- Alternative methods such as halogenative deoxygenation provide synthetic flexibility but may require more extensive purification.
- The bulky tert-butyl group provides steric hindrance that influences reaction pathways and product stability.
Chemical Reactions Analysis
1-Bromo-4-tert-butylcyclohex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 4-tert-butylcyclohex-1-enol.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with reagents like hydrogen bromide, resulting in the formation of 1,2-dibromo-4-tert-butylcyclohexane.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate to yield 4-tert-butylcyclohex-1-enone.
Scientific Research Applications
1-Bromo-4-tert-butylcyclohex-1-ene is utilized in various scientific research applications:
Organic Synthesis: It serves as a valuable building block in the synthesis of more complex organic molecules due to its functional groups and reactivity.
Mechanistic Studies: Researchers use this compound to study the mechanisms of bromination and other halogenation reactions.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-4-tert-butylcyclohex-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom can be readily substituted by nucleophiles, while the double bond in the cyclohexene ring can undergo addition reactions with electrophiles. These reactions are facilitated by the electron-donating effect of the tert-butyl group, which stabilizes the intermediate species formed during the reactions.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The tert-butyl group in this compound reduces reaction rates in sterically demanding pathways compared to smaller substituents (e.g., propynyloxy in 1-Bromo-6-prop-2-ynyloxycyclohexene) .
- Reactivity : Bromine in this compound participates in Suzuki-Miyaura cross-couplings, whereas the methanesulfonyl group in 1-(Bromomethyl)-1-methanesulfonylcyclohexane enables nucleophilic displacement (e.g., SN2 reactions) .
- Functionalization Potential: Silyl-protected alkynes in [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane allow for selective deprotection and further alkyne modifications, a feature absent in the tert-butyl-substituted analog .
Stability and Handling
- This compound : Stable under inert storage but susceptible to light-induced degradation.
- Silyl-Protected Analog : Requires Schlenk techniques for synthesis and storage to prevent moisture-induced desilylation .
- Methanesulfonyl Derivative : Demands cold storage (-20°C) to avoid bromine displacement by ambient nucleophiles .
Research Implications
This compound’s steric profile makes it ideal for studying hindered reaction mechanisms, while its analogs (e.g., propynyloxy or sulfonyl variants) offer broader functionalization pathways. Future research could explore its utility in asymmetric catalysis or polymer frameworks, leveraging its unique substitution pattern .
Biological Activity
1-Bromo-4-tert-butylcyclohex-1-ene is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H17Br
- Molecular Weight : 217.1 g/mol
- CAS Number : 23525-05-5
The biological activity of this compound can be understood through its interaction with various biological targets. Similar compounds have demonstrated a range of effects, including:
- Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties, potentially acting against bacteria and fungi.
- Enzyme Inhibition : The bromine atom in the structure may facilitate interactions with specific enzymes, leading to inhibition or modulation of their activity.
Biological Activities
Research indicates that this compound may possess several biological activities:
- Neuroprotective Effects : Some studies suggest that compounds with similar structural motifs can protect neuronal cells from oxidative stress and apoptosis.
- Hypolipidemic Activity : There is evidence that related compounds can lower lipid levels in the bloodstream, which may have implications for cardiovascular health.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Reference |
|---|---|---|
| Nicotinic Acid Derivatives | Neuroprotective | |
| 2-Oxo-1,2-dihydropyridine Derivatives | Hypolipidemic | |
| Brominated Cyclohexanes | Antimicrobial |
Case Study 1: Neuroprotection
In a study examining the neuroprotective effects of brominated compounds, it was found that 1-bromo derivatives could reduce neuronal cell death induced by oxidative stress. The proposed mechanism involved the modulation of antioxidant enzymes, leading to enhanced cellular defense against reactive oxygen species.
Case Study 2: Lipid Regulation
Another research effort focused on the hypolipidemic effects of cyclohexane derivatives. The study demonstrated that administration of these compounds resulted in a significant decrease in total cholesterol and triglyceride levels in animal models, suggesting potential therapeutic applications in hyperlipidemia management.
Q & A
Q. Advanced Research Focus
- Directing Groups : Introduce temporary substituents (e.g., -SiMe₃) at C4 to steer bromination to C1 .
- Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C1 after bromine substitution .
- Protecting Groups : Shield the tert-butyl group with TBS ethers during multi-step syntheses to prevent undesired reactivity .
What methodological precautions are critical for air-sensitive reactions involving this compound?
Q. Methodological Focus
- Inert Atmosphere : Use Schlenk lines or gloveboxes with N₂/Ar to prevent oxidation of the cyclohexene ring .
- Moisture Control : Dry solvents (e.g., molecular sieves) and reagents (e.g., P₂O₅ for Br₂) to avoid hydrolysis.
- Quenching Protocols : Neutralize excess Br₂ with Na₂S₂O₃ post-reaction to prevent hazardous HBr release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
